![molecular formula C7H6N2 B3350328 2H-Cyclopenta[d]pyridazine CAS No. 270-64-4](/img/structure/B3350328.png)

2H-Cyclopenta[d]pyridazine

Übersicht

Beschreibung

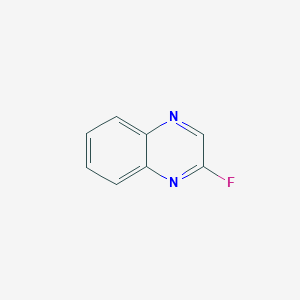

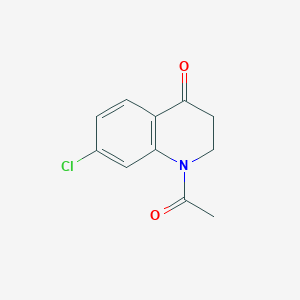

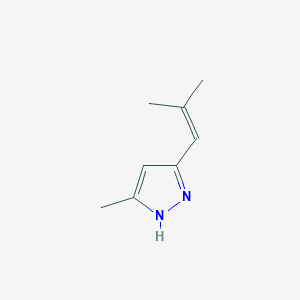

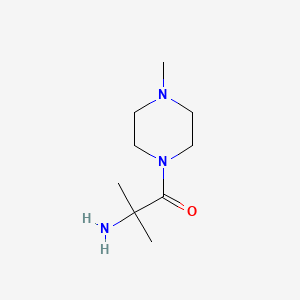

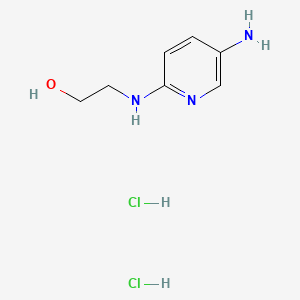

2H-Cyclopenta[d]pyridazine is a heterocyclic compound that contains two adjacent nitrogen atoms . It has a molecular formula of C8H8N2 and a molecular weight of 132.165 g/mol . Pyridazine derivatives, including 2H-Cyclopenta[d]pyridazine, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

The synthesis of pyridazine derivatives, including 2H-Cyclopenta[d]pyridazine, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . For example, the condensation of cyclopentadienyl-derived γ-diketones and arylhydrazines was utilized to synthesize 4-(1,4-diphenyl-2H-cyclopent[d]-pyridazin-2-yl)benzenesulfonamide and 4-(1,4-di-(4-methylphenyl)-2H-cyclopent[d]pyridazin-2-yl)benzenesulfonamide .Molecular Structure Analysis

The pyridazine ring in 2H-Cyclopenta[d]pyridazine is planar, and the N-N bond has a single bond character . The physicochemical properties inherent to pyridazine and its fused homologues distinguish it from other azines in a fashion that can be advantageous when deployed judiciously .Chemical Reactions Analysis

Pyridazine derivatives, including 2H-Cyclopenta[d]pyridazine, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have shown a diverse range of agrochemical and pharmacological activities .Wissenschaftliche Forschungsanwendungen

Synthesis and Functional Group Transformations

2H-Cyclopenta[d]pyridazine derivatives, particularly those in the pyridazine series, have shown significant utility in organic synthesis. These compounds serve as efficient and recyclable carriers for various important organic reactions, contributing to advancements in the field of organic chemistry (Seohyun Kang et al., 2018).

Applications in Optoelectronics and Sensors

Pyridazine derivatives, including those related to 2H-Cyclopenta[d]pyridazine, have been explored for their potential applications in optoelectronics. They are particularly noted for their use in fluorescent materials and sensors. This is attributed to their unique chemical structure which allows for effective charge transfer and polarizability (Dorina Amăriucăi-Mantu et al., 2021).

Material and Commercial Applications

Pyridazines, including the 2H-Cyclopenta[d]pyridazine class, have material and commercial applications due to their structural properties. This includes their use in the development of electronic devices, where they offer stability and efficiency (C. A. Snyder et al., 2011).

Metal-Coordination and Self-Assembly

These derivatives exhibit metal-coordinating abilities, leading to the formation of complex structures like [2x2] gridlike metal complexes. This property is leveraged in the synthesis of complex molecular structures and materials (R. Hoogenboom et al., 2006).

Corrosion Inhibition

Certain pyridazine derivatives, including those related to 2H-Cyclopenta[d]pyridazine, have been studied as corrosion inhibitors. These studies focus on their effectiveness in protecting metals like steel in corrosive environments (A. Khadiri et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The unique physicochemical properties of the pyridazine ring make it an attractive heterocycle for drug design . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring . This suggests that 2H-Cyclopenta[d]pyridazine and its derivatives could have potential applications in drug discovery and development .

Eigenschaften

IUPAC Name |

2H-cyclopenta[d]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-4-8-9-5-7(6)3-1/h1-5,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSREENCGLQTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNN=CC2=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341868 | |

| Record name | 2H-Cyclopenta[d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Cyclopenta[d]pyridazine | |

CAS RN |

270-64-4 | |

| Record name | 2H-Cyclopenta[d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Imidazo[4,5-b]pyridine, 2-(phenylmethyl)-](/img/structure/B3350265.png)

![1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B3350271.png)

![3H-Pyrrolo[1,2-a]indol-3-one, 1,2-dihydro-](/img/structure/B3350291.png)

![7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3350298.png)

![2H-Pyrrolo[3,4-C]pyridine](/img/structure/B3350334.png)

![Furo[3,4-C]pyridine](/img/structure/B3350340.png)

![3H-Pyrrolo[2,3-B]pyridine](/img/structure/B3350365.png)